molecular formula C8H17NO B13073745 3-(Pentan-2-yloxy)azetidine

3-(Pentan-2-yloxy)azetidine

Cat. No.: B13073745
M. Wt: 143.23 g/mol
InChI Key: QYRDSSKOWCDLCT-UHFFFAOYSA-N
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Description

3-(Pentan-2-yloxy)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is a derivative of azetidine, where a pentan-2-yloxy group is attached to the third carbon of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Pentan-2-yloxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pentan-2-yloxy)azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in polymerization or biological interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-pentan-2-yloxyazetidine

InChI

InChI=1S/C8H17NO/c1-3-4-7(2)10-8-5-9-6-8/h7-9H,3-6H2,1-2H3

InChI Key

QYRDSSKOWCDLCT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1CNC1

Origin of Product

United States

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